1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one
Overview
Description
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H4Cl3NO and a molecular weight of 236.5 g/mol . This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a prop-2-en-1-one moiety attached at position 3 of the pyridine ring . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one typically involves the reaction of 2,4,6-trichloropyridine with an appropriate propenone derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and propenone moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . These interactions can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one can be compared with other chlorinated pyridine derivatives, such as:
1-(2,4-Dichloropyridin-3-yl)prop-2-en-1-one: This compound has two chlorine atoms on the pyridine ring instead of three, which may result in different chemical reactivity and biological activity.
1-(2,6-Dichloropyridin-3-yl)prop-2-en-1-one: Similar to the previous compound, but with chlorine atoms at positions 2 and 6, leading to variations in its properties.
Properties
IUPAC Name |
1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c1-2-5(13)7-4(9)3-6(10)12-8(7)11/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPIVTNOKVPUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.